4-Chlorobenzotrichloride
Overview
Description
4-Chlorobenzotrichloride, also known as 1-chloro-4-(trichloromethyl)benzene, is an organochloride compound with the molecular formula C7H4Cl4. It is a colorless to light yellow liquid that is sparingly soluble in chloroform and dimethyl sulfoxide. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzotrichloride is typically synthesized through the chlorination of p-xylene in the vapor phase. The process involves the use of an activated carbon catalyst and water at temperatures above 200°C. The reaction yields approximately 75% of the desired product at 250°C .
Industrial Production Methods: In industrial settings, this compound is produced by chlorinating p-xylene in the presence of water and an activated carbon catalyst. The process is carried out at temperatures between 200°C and 300°C, with water to p-xylene molar ratios of at least 1 .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed:
Benzoic Acid: Formed through hydrolysis.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Chlorobenzotrichloride is a versatile compound with applications in various fields:
Chemistry: Used as an intermediate in the synthesis of herbicides and other organic compounds.
Biology and Medicine: Its derivatives are explored for potential biological activities.
Industry: Utilized in the production of dyes, antimicrobial agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chlorobenzotrichloride involves its reactivity at the chlorinated α-carbon. This reactivity allows it to participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups. The compound’s effects are primarily due to its ability to form reactive intermediates that can interact with various molecular targets .
Comparison with Similar Compounds
4-Chlorotoluene: Similar in structure but has only one chlorine atom on the benzene ring and a methyl group instead of a trichloromethyl group.
Uniqueness: 4-Chlorobenzotrichloride is unique due to its combination of a trichloromethyl group and a chlorine atom on the benzene ring, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-chloro-4-(trichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZPKYYPPLUECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027593 | |
Record name | 4-Chlorobenzotrichloride | |
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Molecular Weight |
229.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha, alpha, alpha, para-tetrachlorotoluene is a clear colorless liquid., Colorless to yellow liquid; [MSDSonline] | |
Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |
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URL | https://cameochemicals.noaa.gov/chemical/21078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Chlorobenzotrichloride | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992) | |
Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |
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URL | https://cameochemicals.noaa.gov/chemical/21078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | 4-Chlorobenzotrichloride | |
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CAS No. |
5216-25-1 | |
Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |
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URL | https://cameochemicals.noaa.gov/chemical/21078 | |
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Record name | 4-Chlorobenzotrichloride | |
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Record name | alpha,alpha,alpha-Trichloro-4-chlorotoluene | |
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Record name | Benzene, 1-chloro-4-(trichloromethyl)- | |
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Record name | 4-Chlorobenzotrichloride | |
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Record name | α,α,α,4-tetrachlorotoluene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.645 | |
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Record name | P-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRICHLOROTOLUENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthesis method for 4-chlorobenzotrichloride?
A1: A novel synthesis method for this compound involves the pyrolysis of 4-chlorophenyl trichloroacetate at 500°C. This process yields this compound as the primary product and 1,4-dichlorobenzene as a by-product. []
Q2: What happens to this compound in a biological system?
A2: While the provided abstract doesn't detail the metabolic pathway, it states that this compound is metabolized in rats. [] Further research is needed to elucidate the specific metabolic products and pathways involved.
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